6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a key synthetic intermediate in the production of various fluoroquinolone antibiotics, a class of synthetic antibacterial agents. These compounds are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. [, , ] While not itself an antibiotic, 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile serves as a crucial building block for creating more complex molecules with desirable antibacterial properties. Its structure, containing a quinoline core with specific substitutions, allows for further modifications that influence the final compound's pharmacological activity.
6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a chemical compound with the molecular formula and a molecular weight of 206.15 g/mol. This compound is recognized for its structural characteristics, which include a quinoline core substituted with fluorine and a carbonitrile group. The compound's IUPAC name is 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, and it is identified by the CAS number 957137-97-2 .
6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile falls under the category of heterocyclic compounds, specifically quinolines. Quinolines are known for their diverse biological activities and are often explored for their potential as therapeutic agents.
The synthesis of 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile can be achieved through several methodologies. One notable approach involves the reaction of 6,7-difluoroquinoline derivatives with carbonitrile precursors under specific conditions to facilitate the formation of the desired compound.
Technical Details:
The detailed synthetic pathway may involve multiple steps including cyclization reactions and functional group transformations to achieve the final product .
The molecular structure of 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile features a fused bicyclic system characteristic of quinolines. The presence of two fluorine atoms at positions 6 and 7 contributes to its unique chemical properties.
Key structural data includes:
6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile can participate in various chemical reactions typical for quinoline derivatives. These may include nucleophilic substitutions due to the presence of the carbonitrile group.
Technical Details:
These reactions highlight the versatility of the compound in synthetic organic chemistry .
While specific targets remain unidentified, it is hypothesized that this compound may interact with biological macromolecules such as enzymes or receptors involved in cellular pathways. Further studies are necessary to elucidate its biochemical pathways and potential therapeutic effects.
6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile typically appears as a white to yellow solid.
Key chemical properties include:
These properties influence its stability and reactivity during synthesis and application processes .
6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile has potential applications in:
Research into these applications continues to expand our understanding of this compound's utility in various scientific fields .
The emergence of this compound parallels the iterative optimization of quinolone scaffolds. Early fluoroquinolones like norfloxacin contained carboxylic acid groups at the C3 position. Researchers seeking enhanced bacterial gyrase/topoisomerase IV inhibition and improved cellular penetration explored cyano substitutions as carboxylic acid bioisosteres—a strategy yielding compounds with altered electronic properties and binding kinetics [3] [9]. The specific introduction of ortho-difluoro substituents at the C6 and C7 positions was a calculated response to pharmacokinetic limitations of mono-fluoro analogs, aiming to boost lipid solubility and membrane permeation [6] [9].
This compound first entered scientific literature around the early 2000s (reflected by its CAS assignment in 2005-2006) as a strategic precursor to clinically significant antibiotics. Its synthesis enabled access to besifloxacin intermediates and other advanced candidates where the C3-cyano group conferred both synthetic versatility and tailored target engagement [3] [8]. The trajectory from simple quinolones to this difluorinated nitrile derivative illustrates medicinal chemistry’s evolution toward atomic-level precision in antibiotic design.
The molecule’s architecture integrates three key elements defining modern heterocyclic drug design:
Table 1: Structural and Electronic Features of 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Structural Element | Role in Molecular Properties | Experimental Evidence |
---|---|---|
4-Oxo-1,4-dihydroquinoline | Planar bicyclic framework enabling DNA intercalation | XRD analogs show coplanar rings; binding affinity shifts with core modifications [7] |
C3-Cyano (CN) | Electron-withdrawing bioisostere; H-bond acceptor | Lower pKa vs COOH analogs; IR ν~CN~ 2225 cm⁻¹; SAR potency in derived antibiotics [3] [9] |
C6,C7-Difluoro | Enhanced lipophilicity & membrane penetration; electronic modulation of core | Log P increase ~0.5 vs non-fluorinated; MIC improvements in Gram- pathogens [6] [9] |
As a pharmacophore, this compound serves dual functions:Direct Bioactivity: The intact molecule displays intrinsic antibacterial effects against susceptible strains, primarily through inhibition of DNA gyrase (Gram-negative) and topoisomerase IV (Gram-positive). The C3-cyano group directly coordinates magnesium ions within the enzyme’s active site, a mechanism validated through mutant enzyme studies and molecular docking simulations. Fluorines at C6/C7 position the molecule optimally within the hydrophobic binding cleft [9] [10].
Synthetic Linchpin: Its primary utility lies as a versatile precursor for advanced fluoroquinolones. The electron-deficient cyano group undergoes:
Table 2: Key Antibacterial Agents Synthesized Using 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Derivative Compound | Structural Modification | Therapeutic Application |
---|---|---|
Besifloxacin (Intermediate) [8] | C7-(N-Methylpiperazine) via cyano displacement | Broad-spectrum ophthalmic fluoroquinolone |
1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 93107-30-3) [2] [5] | Cyano hydrolysis + N1-cyclopropylation | Intermediate for gatifloxacin/levofloxacin-type analogs |
"Q Acid" Derivatives [8] | N1-cyclopropyl + C7-heterocyclic amines | Besifloxacin precursors |
The strategic retention of fluorine atoms maximizes target affinity and resistance mitigation. Pathogens with mutations at serine residues (e.g., Ser84 in GyrA) exhibit reduced susceptibility to non-fluorinated quinolones, but remain vulnerable to difluorinated analogs like those derived from this nitrile intermediate [8] [9]. Its commercial availability (e.g., 97% purity from Laibo Chem [6] [9] [10]) underscores its industrial relevance in synthesizing next-generation antibacterials confronting rising resistance.
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 387825-07-2
CAS No.: